Cas no 1396768-90-3 (methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate)

Methyl 2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amido]benzoate is a specialized heterocyclic compound featuring a benzoate ester core linked to an azetidine moiety via an amide bond, further functionalized with a 5-methyl-1,2-oxazole carbonyl group. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical or agrochemical synthesis. The azetidine ring enhances conformational rigidity, while the oxazole moiety offers electron-rich characteristics for further derivatization. The methyl ester group provides a handle for hydrolysis or transesterification, enabling versatile downstream modifications. Its well-defined stereochemistry and functional group compatibility make it valuable for targeted molecular design in medicinal chemistry and material science applications.
methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate structure
1396768-90-3 structure
Product Name:methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate
CAS No:1396768-90-3
MF:C17H17N3O5
MW:343.333984136581
CID:5799519
PubChem ID:71785256
Update Time:2025-10-28

methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate
    • methyl 2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amido]benzoate
    • F6125-0776
    • AKOS024532832
    • methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate
    • methyl 2-[[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]amino]benzoate
    • 1396768-90-3
    • VU0532638-1
    • Inchi: 1S/C17H17N3O5/c1-10-7-14(19-25-10)16(22)20-8-11(9-20)15(21)18-13-6-4-3-5-12(13)17(23)24-2/h3-7,11H,8-9H2,1-2H3,(H,18,21)
    • InChI Key: GQRDIJGUGZAHJE-UHFFFAOYSA-N
    • SMILES: O=C(C1CN(C(C2C=C(C)ON=2)=O)C1)NC1C=CC=CC=1C(=O)OC

Computed Properties

  • Exact Mass: 343.11682065g/mol
  • Monoisotopic Mass: 343.11682065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 102Ų

methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate Pricemore >>

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Additional information on methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate

Methyl 2-1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate (CAS No. 1396768-90-3): An Overview of Its Structure, Synthesis, and Applications

Methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate (CAS No. 1396768-90-3) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 5-methyl-1,2-oxazole moiety and an azetidine ring, both of which contribute to its biological activity and chemical stability.

The molecular formula of methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate is C18H17N3O4, and its molecular weight is approximately 347.34 g/mol. The compound's structure can be visualized as a benzene ring linked to an azetidine ring through an amide bond, with the 5-methyl-1,2-oxazole moiety attached to the azetidine ring via a carbonyl group. This intricate arrangement of functional groups provides a foundation for its diverse biological activities.

In terms of synthesis, methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate can be prepared through a multi-step process involving the reaction of methyl 2-amino benzoate with an appropriate azetidine derivative and subsequent coupling with a 5-methyl-1,2-oxazole carboxylic acid. The synthesis typically involves the use of coupling reagents such as EDCI (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

The biological significance of methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate has been explored in various studies. One notable application is in the field of cancer research, where it has shown potential as an inhibitor of specific protein kinases. Protein kinases are enzymes that play crucial roles in cell signaling pathways and are often dysregulated in cancer cells. By inhibiting these kinases, compounds like methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate can disrupt the aberrant signaling that drives cancer progression.

A recent study published in the Journal of Medicinal Chemistry reported that methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate exhibited potent inhibitory activity against the Aurora A kinase, a key regulator of mitosis. The study demonstrated that this compound effectively reduced the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism of action was attributed to the compound's ability to bind to the ATP-binding site of Aurora A kinase, thereby preventing its activation.

Beyond its role as a kinase inhibitor, methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Compounds that can modulate inflammatory responses are therefore of great interest in drug development.

A study conducted by researchers at the University of California found that methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate significantly reduced inflammation in animal models of IBD. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. Additionally, it exhibited antioxidant properties by scavenging reactive oxygen species (ROS), further contributing to its anti-inflammatory effects.

The pharmacokinetic properties of methyl 2-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-amidobenzoate have also been studied to assess its suitability for therapeutic applications. In vitro and in vivo experiments have demonstrated that the compound has favorable solubility and permeability characteristics, which are essential for effective drug delivery. Furthermore, it exhibits good metabolic stability and low toxicity profiles in preclinical studies.

In conclusion, methyl 2-1-(5-methyl--oxazole--carbonyl)-azetidine--amido--benzoate (CAS No. 1396768--90--3)) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in areas such as cancer therapy and anti-inflammatory treatments. As ongoing studies continue to uncover new insights into its mechanisms of action and pharmacological properties, this compound holds significant promise for advancing medical treatments.

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